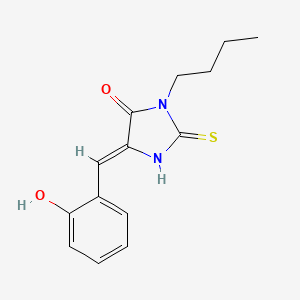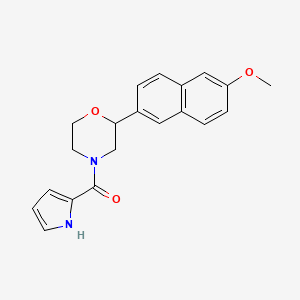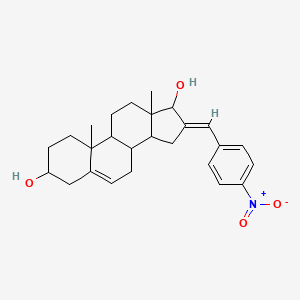
3-butyl-5-(2-hydroxybenzylidene)-2-mercapto-3,5-dihydro-4H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butyl-5-(2-hydroxybenzylidene)-2-mercapto-3,5-dihydro-4H-imidazol-4-one, also known as BBIM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BBIM has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 3-butyl-5-(2-hydroxybenzylidene)-2-mercapto-3,5-dihydro-4H-imidazol-4-one is not yet fully understood, but it is thought to involve interactions with various cellular pathways and signaling molecules. This compound has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation, suggesting that it may act as an antioxidant and anti-inflammatory agent.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antioxidant activity. This compound has also been shown to modulate the activity of enzymes involved in oxidative stress and inflammation, suggesting that it may act as an antioxidant and anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-butyl-5-(2-hydroxybenzylidene)-2-mercapto-3,5-dihydro-4H-imidazol-4-one in lab experiments include its potential therapeutic applications and its ability to modulate various cellular pathways. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for further investigation into its mechanism of action.
Direcciones Futuras
There are several future directions for research on 3-butyl-5-(2-hydroxybenzylidene)-2-mercapto-3,5-dihydro-4H-imidazol-4-one, including investigating its potential therapeutic applications in various diseases, elucidating its mechanism of action, and optimizing its synthesis process for use in larger-scale experiments. Additionally, further research is needed to determine the safety and efficacy of this compound in vivo.
Métodos De Síntesis
3-butyl-5-(2-hydroxybenzylidene)-2-mercapto-3,5-dihydro-4H-imidazol-4-one can be synthesized through a multi-step process involving the reaction of various chemical reagents. One such method involves the reaction of 2-hydroxybenzaldehyde with 3-butyl-2-thioxoimidazolidin-4-one in the presence of a base catalyst, followed by treatment with a reducing agent to yield the final product.
Aplicaciones Científicas De Investigación
3-butyl-5-(2-hydroxybenzylidene)-2-mercapto-3,5-dihydro-4H-imidazol-4-one has been investigated for its potential therapeutic applications in a number of scientific studies. One study found that this compound exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro. Another study demonstrated that this compound had anti-cancer activity by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
(5Z)-3-butyl-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-2-3-8-16-13(18)11(15-14(16)19)9-10-6-4-5-7-12(10)17/h4-7,9,17H,2-3,8H2,1H3,(H,15,19)/b11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEQNMDCNKNPHB-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC=CC=C2O)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CC=CC=C2O)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-5-({1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5325249.png)
![N-(5-benzoyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)benzamide](/img/structure/B5325260.png)
![N-allyl-7-(2-ethoxybenzoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5325277.png)
![N-[2-(acetylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5325279.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(3-pyridinylmethyl)pentanamide](/img/structure/B5325281.png)
![N-(4-ethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5325286.png)

![4-benzoyl-5-(3-bromophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5325304.png)


![4-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B5325315.png)
![2-pyridinyl[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-4-piperidinyl]methanol dihydrochloride](/img/structure/B5325326.png)
